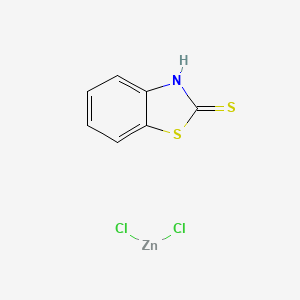

(2(3H)-Benzothiazolethione)dichlorozinc

Description

Structure

3D Structure of Parent

Properties

CAS No. |

56378-59-7 |

|---|---|

Molecular Formula |

C7H5Cl2NS2Zn |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

3H-1,3-benzothiazole-2-thione;dichlorozinc |

InChI |

InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2 |

InChI Key |

JNVLGDNMPXDZSK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl |

Origin of Product |

United States |

Synthetic Strategies and Preparation of 2 3h Benzothiazolethione Dichlorozinc

Methodologies for Ligand Synthesis: 2(3H)-Benzothiazolethione (2-Mercaptobenzothiazole)

2-Mercaptobenzothiazole (B37678) exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. Its synthesis is well-established, with several conventional routes available.

The industrial production of 2-Mercaptobenzothiazole and its derivatives typically involves high-pressure and high-temperature reactions. One of the primary commercial methods is the reaction of aniline (B41778) with carbon disulfide in the presence of sulfur. This process is carried out under significant pressure (6-15 MPa) and at elevated temperatures (200-260 °C). The resulting product is then purified by dissolution in an alkaline solution, filtration, and subsequent acidification to precipitate the pure compound.

Another widely used method involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. This approach, originally developed by A. W. Hoffmann, provides a direct route to the benzothiazole (B30560) ring system. The reaction proceeds through the formation of a dithiocarbamic acid intermediate, which then undergoes cyclization with the elimination of water to yield 2-Mercaptobenzothiazole.

More recent and often more efficient laboratory-scale syntheses have been developed to avoid harsh reaction conditions. One such method is the tandem reaction of o-haloanilines with carbon disulfide, promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govgoogle.com This reaction typically proceeds in a solvent like toluene (B28343) at around 80°C and offers good to excellent yields. nih.gov The mechanism involves a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization. nih.gov

The following table summarizes the key aspects of these conventional synthetic routes.

| Starting Materials | Reagents/Conditions | Advantages |

| Aniline, Carbon Disulfide, Sulfur | High pressure (6-15 MPa), High temperature (200-260°C) | Suitable for large-scale industrial production. |

| 2-Aminothiophenol, Carbon Disulfide | High pressure | A classical and direct route to the desired product. |

| o-Haloanilines, Carbon Disulfide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene, 80°C | Milder reaction conditions, high efficiency, and avoids the use of transition metals. nih.gov |

The 2-Mercaptobenzothiazole scaffold is a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations. The presence of the reactive thiol/thione group and the aromatic ring system allows for extensive structural modifications.

One of the most common derivatization reactions is S-alkylation, which involves the reaction of the sodium or potassium salt of 2-Mercaptobenzothiazole with an alkyl halide. This nucleophilic substitution reaction readily forms 2-alkylthio-benzothiazole derivatives. For example, reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in refluxing acetone (B3395972) yields 2-benzylthio-benzothiazole. google.com Similarly, S-acylation can be achieved by reacting 2-Mercaptobenzothiazole with acyl chlorides or anhydrides.

The exocyclic sulfur atom can also be a site for more complex modifications. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can displace the mercapto group to form 2-hydrazinobenzothiazole. This derivative can then serve as a precursor for the synthesis of various heterocyclic systems, such as thiazolidinones, through condensation with appropriate reagents.

Furthermore, the benzothiazole ring itself can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene (B151609) ring, thereby modifying the electronic properties of the ligand. These derivatization strategies are crucial for fine-tuning the chemical and physical properties of the benzothiazole ligand for various applications.

Synthesis of (2(3H)-Benzothiazolethione)dichlorozinc

The synthesis of the target complex, (2(3H)-Benzothiazolethione)dichlorozinc, involves the coordination of the neutral 2(3H)-Benzothiazolethione ligand to a zinc(II) center. In this complex, the chloride ions remain coordinated to the zinc atom.

The formation of (2(3H)-Benzothiazolethione)dichlorozinc proceeds via a direct addition reaction between 2(3H)-Benzothiazolethione and zinc chloride (ZnCl₂). In this reaction, the benzothiazolethione ligand acts as a neutral Lewis base, donating a pair of electrons to the Lewis acidic zinc(II) center. Coordination typically occurs through the endocyclic nitrogen atom of the thiazole (B1198619) ring.

The stoichiometry of the complex is generally determined by the coordination preferences of the zinc(II) ion. Zinc(II) commonly forms tetrahedral complexes. In the presence of two monodentate ligands and two chloride ions, a tetrahedral geometry is readily achieved. Therefore, the reaction is typically carried out with a 2:1 molar ratio of the 2(3H)-Benzothiazolethione ligand to zinc chloride, yielding a complex with the formula [Zn(C₇H₅NS₂)₂Cl₂].

An analogous reaction has been reported for the synthesis of Bis(7-amino-1,3-benzothiazole-κN)dichlorozinc(II), where two molecules of 7-amino-1,3-benzothiazole coordinate to a zinc chloride unit, resulting in a distorted tetrahedral geometry around the zinc center. researchgate.net This provides a strong precedent for the expected structure and stoichiometry of the title compound.

The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc is typically carried out in a suitable organic solvent that can dissolve both the ligand and the zinc salt. Ethanol is a commonly used solvent for such reactions. researchgate.net The general procedure involves dissolving the 2(3H)-Benzothiazolethione ligand in the solvent, followed by the addition of a solution of zinc chloride in the same solvent.

The reaction is often performed at room temperature or with gentle heating to facilitate the dissolution of the reactants and the formation of the complex. Upon mixing the solutions, the complex may precipitate out directly, or it can be isolated by slow evaporation of the solvent.

Optimization of the reaction conditions would primarily involve the choice of solvent and the control of the stoichiometry of the reactants. The molar ratio of ligand to metal salt is a critical parameter to ensure the formation of the desired 2:1 complex. The concentration of the reactants can also be adjusted to influence the rate of precipitation and the quality of the resulting crystalline product. Purification of the complex is typically achieved by washing the precipitate with a suitable solvent to remove any unreacted starting materials.

The following table outlines a representative set of reaction conditions for the synthesis of similar zinc-benzothiazole complexes.

| Parameter | Condition |

| Reactants | 2(3H)-Benzothiazolethione, Zinc Chloride (ZnCl₂) |

| Stoichiometry (Ligand:Metal) | 2:1 |

| Solvent | Ethanol |

| Temperature | Room temperature or gentle heating |

| Procedure | Addition of ZnCl₂ solution to the ligand solution, followed by stirring. |

| Isolation | Filtration of the precipitate or slow evaporation of the solvent. |

| Purification | Washing the product with the reaction solvent. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3h Benzothiazolethione Dichlorozinc

Spectroscopic Techniques for Structural Characterization

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the bonding within a molecule. In the context of (2(3H)-Benzothiazolethione)dichlorozinc, these methods reveal how the vibrational modes of the 2(3H)-Benzothiazolethione ligand are altered upon coordination to the zinc(II) metal center.

The FTIR spectrum of the free 2-mercaptobenzothiazole (B37678) ligand typically shows characteristic bands corresponding to N-H, C=S (thioamide), and C-S stretching vibrations. Upon complexation with zinc chloride, significant shifts in these vibrational frequencies are observed, providing direct evidence of coordination. For instance, the C=S stretching band often shifts to a lower frequency, indicating a weakening of the bond due to the coordination of the sulfur atom to the zinc ion. nih.gov Concurrently, new absorption bands appear in the far-infrared region of the spectrum, which are not present in the free ligand. These bands are assigned to the stretching vibrations of the newly formed metal-ligand bonds, specifically the Zn-S and Zn-Cl modes. nih.govnih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of the complex, aiding in the precise assignment of the observed experimental bands. scirp.orgresearchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for 2(3H)-Benzothiazolethione and its Zinc Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | (2(3H)-Benzothiazolethione)dichlorozinc (cm⁻¹) | Assignment |

| ν(N-H) | ~3400 | Shifted or broadened | N-H stretching |

| ν(C=S) | ~1000-1050 | Shifted to lower frequency | Thioamide stretching |

| ν(C-S) | ~650-700 | Shifted | C-S stretching |

| ν(Zn-S) | N/A | ~400-500 | Metal-Sulfur stretching |

| ν(Zn-Cl) | N/A | ~250-350 | Metal-Chlorine stretching |

Note: The exact frequencies can vary based on the specific experimental conditions and the solid-state packing effects.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The spectrum of (2(3H)-Benzothiazolethione)dichlorozinc is characterized by absorptions in the ultraviolet and visible regions.

The free 2(3H)-Benzothiazolethione ligand exhibits intense absorption bands typically attributed to π → π* and n → π* transitions within the aromatic benzothiazole (B30560) ring system. When the ligand coordinates to the zinc(II) ion, these bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. nih.gov These changes reflect the alteration of the electronic structure of the ligand upon complexation.

For the zinc(II) complex, which has a d¹⁰ electronic configuration, d-d electronic transitions are not possible. Therefore, the spectrum is dominated by ligand-centered transitions and potentially ligand-to-metal charge transfer (LMCT) bands. nih.gov The LMCT bands, if present, would involve the transfer of an electron from a high-energy orbital on the sulfur or nitrogen donor atoms of the ligand to an empty orbital on the zinc(II) center. These bands are often broad and intense. nih.gov

Table 2: Typical Electronic Absorption Data for a Benzothiazole-Zinc Complex

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~250-290 | High | π → π* (Ligand-centered) |

| ~320-350 | Moderate to High | n → π* (Ligand-centered) / LMCT |

| >350 | Broad, Intense | Ligand-to-Metal Charge Transfer (LMCT) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of diamagnetic compounds like (2(3H)-Benzothiazolethione)dichlorozinc in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the ligand's atoms.

In the ¹H NMR spectrum, the signals corresponding to the protons of the benzothiazole ring and the N-H proton are observed. Upon coordination to the zinc(II) ion, these signals typically experience a downfield shift. nih.govmdpi.com This deshielding effect is a consequence of the donation of electron density from the ligand to the metal center, which reduces the electron density around the protons. The change in the chemical shift of the N-H proton is particularly indicative of its involvement, or lack thereof, in coordination. nih.gov

Similarly, the ¹³C NMR spectrum reveals shifts in the signals of the carbon atoms of the ligand upon complexation. The carbon atom of the C=S group is particularly sensitive to coordination, often showing a significant downfield shift, further confirming the involvement of the thione sulfur atom in bonding to the zinc center. mdpi.commdpi.com The presence of a single set of peaks in both the ¹H and ¹³C NMR spectra for the ligand moiety suggests that all coordinated ligands are magnetically equivalent in the solution state. mdpi.com

Table 3: Illustrative NMR Chemical Shift Data (δ, ppm) in a suitable deuterated solvent

| Nucleus | Free Ligand (ppm) | (2(3H)-Benzothiazolethione)dichlorozinc (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 | Shifted downfield (e.g., 7.1 - 8.2) |

| ¹H (N-H) | Broad, ~13.0 | Shifted and/or broadened |

| ¹³C (C=S) | ~200 | Shifted downfield |

| ¹³C (Aromatic) | 110 - 150 | Minor shifts observed |

Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight and composition of the complex. It allows for the detection of the intact molecular ion or related species, providing definitive evidence for the formation of the complex. nih.govmdpi.com

For (2(3H)-Benzothiazolethione)dichlorozinc, the ESI-MS spectrum would be expected to show a peak corresponding to the molecular ion, [Zn(C₇H₅NS₂)Cl₂]⁺ or related adducts. The isotopic pattern of this peak is a key diagnostic feature, as it will reflect the natural isotopic abundances of zinc, chlorine, and sulfur, providing a high degree of confidence in the assignment. nih.govasianpubs.org

In addition to the molecular ion, the mass spectrum may also display peaks corresponding to fragment ions. The fragmentation pattern can offer structural clues, showing the loss of ligands or other neutral fragments from the parent ion. This analysis helps to piece together the connectivity of the complex. nih.govnih.govresearchgate.net

Table 4: Expected ESI-MS Data for (2(3H)-Benzothiazolethione)dichlorozinc

| m/z Value | Ion Species | Interpretation |

| ~303.5 | [Zn(C₇H₅NS₂)Cl₂ + H]⁺ | Protonated molecular ion |

| Varies | [Zn(C₇H₅NS₂)Cl]⁺ | Loss of a chloride ligand |

| Varies | [C₇H₅NS₂ + H]⁺ | Protonated free ligand |

| Varies | Adducts with solvent or other species | Formation of adducts in the ESI source |

Note: The observed m/z values will show a characteristic isotopic distribution pattern.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of (2(3H)-Benzothiazolethione)dichlorozinc and to study its decomposition pathway. nih.gov

A typical TGA curve for this complex would show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures. Each step corresponds to the loss of a specific component of the complex, such as the organic ligand or the chloride ions. mdpi.commdpi.com The temperature at which decomposition begins is an indicator of the thermal stability of the compound. mdpi.com

By analyzing the percentage of mass lost at each step and identifying the gaseous products evolved (often by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer), the decomposition mechanism can be inferred. For many zinc complexes, the final decomposition product at high temperatures in an air or oxygen atmosphere is zinc oxide (ZnO). researchgate.netresearchgate.net

Table 5: Hypothetical TGA Decomposition Steps for (2(3H)-Benzothiazolethione)dichlorozinc

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Remaining Residue |

| 25 - 250 | 0% | - | [Zn(C₇H₅NS₂)Cl₂] |

| 250 - 450 | Varies | C₇H₅NS₂ (or its fragments) | [ZnCl₂] |

| >450 | Varies | Cl₂ | ZnO (in air) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Related Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The zinc(II) ion has a d¹⁰ electronic configuration, meaning it has no unpaired electrons and is therefore diamagnetic and EPR-silent. researchgate.netnih.gov

However, EPR spectroscopy can be a powerful tool for studying the coordination environment of the 2(3H)-Benzothiazolethione ligand when it is complexed with a paramagnetic metal ion, such as copper(II) or manganese(II), which could substitute for zinc(II). doaj.orgucl.ac.uk By doping a small amount of a paramagnetic ion like Mn²⁺ into the diamagnetic [Zn(C₇H₅NS₂)Cl₂] lattice, one can use the Mn²⁺ ion as a sensitive probe of the local structure. ucl.ac.uk

The EPR spectrum of such a doped or analogous paramagnetic complex would provide information about the geometry of the metal center, the nature of the metal-ligand bonding, and the symmetry of the coordination sphere. ucl.ac.uk The g-values and hyperfine coupling constants extracted from the spectrum are highly sensitive to the electronic and structural environment of the paramagnetic center. researchgate.netucl.ac.ukworldscientific.com Therefore, while not directly applicable to the pure zinc(II) complex, EPR serves as a crucial comparative technique for understanding the broader coordination chemistry of the 2(3H)-Benzothiazolethione ligand. nih.govucl.ac.uk

Solid-State Structural Determination via X-ray Crystallography

Without access to the crystallographic information file (CIF) or a dedicated research publication, the following subsections remain unaddressed:

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No published powder X-ray diffraction patterns for (2(3H)-Benzothiazolethione)dichlorozinc were found. This data is essential for confirming the phase purity of a bulk sample and for identifying the compound in a mixture.

Coordination Chemistry Principles of 2 3h Benzothiazolethione with Zinc Ii

Ligand Binding Modes and Donor Atoms (S, N, S,N-coordination)

2(3H)-Benzothiazolethione (MBTH) is a heterocyclic aromatic compound that exhibits thiol-thione tautomerism. This allows for remarkable flexibility in its coordination behavior, making it a versatile ligand for metal ions like zinc(II). The ligand can coordinate to a metal center in several ways, primarily through its exocyclic sulfur and heterocyclic nitrogen atoms.

The primary binding modes observed are:

Monodentate S-coordination: In its thione tautomeric form, the ligand can act as a neutral molecule, but more commonly it deprotonates to its anionic form, 2-mercaptobenzothiazolate (MBT), and binds to the zinc(II) center through the exocyclic sulfur atom. This is a prevalent coordination mode, as seen in the complex bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II), [Zn(MBT)₂(phen)], where two MBT ligands coordinate to the zinc atom exclusively through their sulfur atoms. nih.gov

Monodentate N-coordination: Coordination can also occur through the nitrogen atom of the thiazole (B1198619) ring. This mode is less common for zinc(II) but contributes to the ligand's versatility.

Bidentate S,N-coordination: In the deprotonated (thiolate) form, the ligand can act as a chelating agent, binding to the zinc(II) center through both the exocyclic sulfur and the heterocyclic nitrogen atoms. This mode often leads to the formation of stable chelate rings. For instance, while zinc complexes often favor S-coordination, the analogous cadmium complex, [Cd(C₇H₄NS₂)₂(py)₂], features bidentate S,N chelation from the benzothiazole-2-thiolate ligands. rsc.org

The specific binding mode adopted depends on several factors, including the tautomeric state of the ligand, the presence of other co-ligands, and the reaction conditions. nih.gov

| Binding Mode | Donor Atom(s) | Ligand Form | Example Context |

| Monodentate | Exocyclic Sulfur (S) | Anionic (Thiolate) | [Zn(MBT)₂(phen)] nih.gov |

| Monodentate | Heterocyclic Nitrogen (N) | Neutral or Anionic | General thiazole coordination |

| Bidentate (Chelating) | Sulfur (S) and Nitrogen (N) | Anionic (Thiolate) | Observed in complexes with other metals like Cadmium rsc.org |

Coordination Number and Geometry of Zinc(II) Centers

The d¹⁰ electronic configuration of the Zn(II) ion results in no ligand field stabilization energy, which allows for a high degree of flexibility in its coordination number and geometry. nih.gov Consequently, zinc(II) complexes with 2(3H)-benzothiazolethione and its derivatives can adopt various geometries, most commonly with coordination numbers of four, five, or six.

Tetrahedral Geometry: A coordination number of four is very common for zinc(II), typically resulting in a tetrahedral geometry. In the complex [Zn(MBT)₂(phen)], the zinc center is four-coordinate, bonded to two sulfur atoms from the MBT ligands and two nitrogen atoms from the chelating 1,10-phenanthroline (B135089) co-ligand. nih.gov Similarly, the related complex [Zn(C₇H₄NS₂)₂(bipy)] also features a four-coordinate zinc ion with a ZnN₂S₂ core. rsc.org

Trigonal Bipyramidal Geometry: Five-coordinate geometries, such as trigonal bipyramidal, are less common but have been observed in zinc(II) chemistry, particularly with specific ligand sets that favor this arrangement. nih.govnih.gov This geometry often occurs as an intermediate in ligand exchange reactions.

Octahedral Geometry: A coordination number of six, leading to an octahedral geometry, is also frequently observed for zinc(II). nih.gov For some zinc(II) complexes with other benzothiazole (B30560) derivatives, an octahedral geometry has been proposed based on spectroscopic and theoretical data. nih.gov This geometry is often achieved by the coordination of solvent molecules (e.g., water) or bridging ligands in polynuclear structures.

Idealized geometries (perfectly tetrahedral or octahedral) are rare in complex molecules. The coordination geometries around the zinc(II) center in these complexes are almost always distorted. nih.govnih.gov

The origins of these distortions are multifaceted:

Steric Hindrance: The bulkiness of the 2(3H)-benzothiazolethione ligand, as well as any co-ligands, can cause steric repulsion, forcing bond angles to deviate from their ideal values.

Crystal Packing Forces: In the solid state, intermolecular forces such as van der Waals interactions and hydrogen bonding can influence the conformation of the complex and lead to slight distortions in its geometry.

A prime example is the distorted tetrahedral geometry of [Zn(MBT)₂(phen)]. nih.gov The angles in its ZnS₂N₂ core deviate from the ideal 109.5°, a direct consequence of the steric demands and the rigid nature of the chelating phenanthroline ligand. nih.govrsc.org

| Complex | Coordination Number | Geometry | Zn-S Bond Length (Å) | Zn-N Bond Length (Å) |

| [Zn(MBT)₂(phen)] | 4 | Distorted Tetrahedral | 2.2987 | 2.093 |

| [Zn(C₇H₄NS₂)₂(py)₂] | 4 | Distorted Tetrahedral | 2.324 | 2.063 |

| [Zn(C₇H₄NS₂)₂(bipy)] | 4 | Distorted Tetrahedral | 2.310 | 2.096 |

Factors Influencing Coordination Stereochemistry

The final three-dimensional arrangement, or stereochemistry, of zinc(II) complexes with 2(3H)-benzothiazolethione is not random but is dictated by a delicate balance of several factors:

Nature of the Ligand: The ability of 2(3H)-benzothiazolethione to act as a monodentate or bidentate ligand is a primary determinant of the final structure. rsc.org The choice between S, N, or S,N-coordination directly impacts the coordination number and geometry.

Presence and Nature of Co-ligands: As seen in the examples above, ancillary ligands play a crucial role. Neutral nitrogen-donor ligands like pyridine, bipyridine, or phenanthroline often complete the coordination sphere, and their size and chelating ability influence the geometry. rsc.org

Metal-to-Ligand Stoichiometry: The ratio of metal ions to ligands during synthesis can favor the formation of different species, from simple mononuclear complexes to more complex polynuclear structures.

Solvent and Counter-ions: The solvent can sometimes participate in coordination or influence the crystallization process through hydrogen bonding. Counter-ions can also play a role in the solid-state packing and structure.

Ligand Exchange Dynamics and Stability in Solution

Binding to a protein or another ligand requires the exchange of currently bound ligands (like water in aqueous solution). nih.gov This process is fundamental to the biological and chemical reactivity of zinc ions. Molecular dynamics simulations of other zinc complexes in aqueous solution show that ligand exchange often proceeds through a dissociative mechanism. nih.gov This involves a transient, lower-coordination intermediate. For example, a six-coordinate octahedral complex might lose a ligand to form a five-coordinate trigonal bipyramidal intermediate, which then accepts a new ligand to return to a stable six-coordinate state. nih.gov

These five-coordinate species, while potentially stable in some solid-state structures, may exist only as short-lived intermediates in solution. nih.gov The stability of a given complex in solution is an equilibrium property, reflecting the strength of the metal-ligand bonds compared to the bonds with solvent molecules.

Comparison with Other Divalent Metal Complexes of 2(3H)-Benzothiazolethione

The 2(3H)-Benzothiazolethione ligand forms stable complexes with a variety of other divalent metal ions, including copper(II), nickel(II), and cadmium(II). rsc.orgnih.govconsensus.app A comparison reveals key differences and similarities driven by the distinct properties of the metal centers.

Coordination Geometry: While zinc(II) shows flexibility with tetrahedral and octahedral geometries, other metals may have stronger electronic preferences. For example, Cu(II) (d⁹ configuration) often exhibits distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. nih.gov In contrast, Ni(II) (d⁸) can readily form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength.

Binding Affinity and Mode: The preference for donor atoms can vary. While zinc(II) is a borderline hard-soft acid and readily coordinates to both nitrogen (borderline) and sulfur (soft) donors, other ions may show a stronger preference. For instance, Cd(II), being a larger and softer ion than Zn(II), may favor different coordination numbers and exhibit a stronger affinity for the soft sulfur donor. This is exemplified in the structure of [Cd(C₇H₄NS₂)₂(py)₂], where the ligand acts as an S,N-bidentate chelate, leading to a six-coordinate octahedral geometry, a different coordination mode than in the analogous zinc complexes. rsc.org

Spectroscopic and Magnetic Properties: Complexes of metals with unpaired d-electrons, such as Cu(II) and Ni(II), are paramagnetic and often colored, with their electronic spectra providing valuable information about their d-orbital splitting and geometry. nih.gov The Zn(II) complex, being diamagnetic (d¹⁰), is colorless unless charge-transfer bands are present. nih.gov

This comparative analysis underscores the versatility of the 2(3H)-benzothiazolethione ligand while highlighting how the intrinsic properties of the divalent metal ion ultimately dictate the structure, stability, and physical properties of the resulting coordination complex.

Theoretical and Computational Investigations of 2 3h Benzothiazolethione Dichlorozinc

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For (2(3H)-Benzothiazolethione)dichlorozinc, DFT calculations are instrumental in understanding its geometry, electronic landscape, and vibrational characteristics.

The initial step in the computational analysis of (2(3H)-Benzothiazolethione)dichlorozinc involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), the equilibrium structure of the complex is determined by finding the minimum on the potential energy surface.

In the optimized geometry of (2(3H)-Benzothiazolethione)dichlorozinc, the zinc(II) ion is typically coordinated by two chloride ions and the sulfur atom of the benzothiazolethione ligand, resulting in a distorted tetrahedral geometry around the zinc center. The benzothiazolethione ligand, which can exist in thione and thiol tautomeric forms, coordinates to the zinc ion through its exocyclic sulfur atom in the thione form.

The electronic structure of the complex, once the geometry is optimized, reveals the distribution of electrons and the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis is often employed to investigate charge transfer interactions between the ligand and the metal ion. In this complex, significant charge transfer is expected from the lone pairs of the sulfur and nitrogen atoms of the benzothiazolethione ligand to the vacant orbitals of the zinc(II) ion, indicating the formation of coordinate covalent bonds.

Table 1: Selected Optimized Geometrical Parameters for a Similar Zinc Complex, [Zn(2-Aminothiazole)2Cl2]

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Zn-Cl | 2.22 - 2.23 |

| Zn-N | 2.04 - 2.08 |

| Cl-Zn-Cl | ~110 - 115 |

| N-Zn-N | ~100 - 105 |

Note: This data is for a related zinc complex and serves as an illustrative example of typical bond lengths and angles in such coordination environments.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For (2(3H)-Benzothiazolethione)dichlorozinc, the HOMO is likely to be localized on the electron-rich benzothiazolethione ligand, particularly on the sulfur and nitrogen atoms, as well as the aromatic ring. Conversely, the LUMO is expected to be centered on the zinc(II) ion and the anti-bonding orbitals associated with the Zn-S and Zn-Cl bonds.

The HOMO-LUMO energy gap provides insights into the electronic transitions that can occur within the molecule. A smaller gap suggests that the molecule can be more easily excited, which has implications for its potential applications in areas such as photochemistry and materials science. The analysis of the spatial distribution of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Similar Zinc Complex

| Parameter | Value (kJ/mol) |

| EHOMO | -617.491 |

| ELUMO | -86.852 |

| Energy Gap (ΔE) | 530.881 |

| Ionization Potential (I) | 617.491 |

| Electron Affinity (A) | 86.852 |

| Electronegativity (χ) | 352.172 |

| Chemical Hardness (η) | 265.320 |

Note: Data is for [Zn(2-Aminothiazole)2Cl2] and is presented to illustrate the typical output of FMO analysis. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structures. DFT calculations can predict the vibrational frequencies and their corresponding normal modes, which can then be correlated with experimental spectra to confirm the structure of the complex.

Upon coordination of the 2(3H)-Benzothiazolethione ligand to the zinc(II) ion, characteristic shifts in the vibrational frequencies are expected. For instance, the C=S stretching vibration of the free ligand is anticipated to shift to a lower frequency in the complex due to the weakening of the bond upon coordination to the zinc atom. Conversely, new vibrational modes corresponding to the Zn-S and Zn-Cl stretching and bending vibrations will appear in the low-frequency region of the spectrum.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density. By examining the properties of the electron density at the bond critical points (BCPs), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic or van der Waals).

For (2(3H)-Benzothiazolethione)dichlorozinc, QTAIM analysis can provide a quantitative description of the Zn-S and Zn-Cl bonds. The Laplacian of the electron density (∇²ρ) at the BCP is a key indicator: a negative value suggests a covalent interaction, while a positive value indicates a closed-shell interaction. The electron density (ρ) itself at the BCP correlates with the bond strength. It is expected that the Zn-S and Zn-Cl bonds will exhibit characteristics of both covalent and ionic bonding, typical for coordination complexes.

Molecular Dynamics and Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) and ab initio molecular dynamics (AIMD) simulations offer insights into the dynamic behavior of the complex over time, including its interactions with a solvent.

AIMD simulations, which use electronic structure calculations to determine the forces on the atoms at each time step, provide a more accurate description of the system, particularly for processes involving bond breaking and formation, such as ligand exchange. In the context of (2(3H)-Benzothiazolethione)dichlorozinc in an aqueous solution, AIMD could be used to investigate the potential for water molecules to displace the chloride or benzothiazolethione ligands from the coordination sphere of the zinc ion. The stability of the complex in solution is a critical factor for its potential applications in various chemical and biological systems.

Temperature and Pressure Effects on Coordination

The specific effects of temperature and pressure on the coordination environment of (2(3H)-Benzothiazolethione)dichlorozinc have not been extensively documented in publicly available research. However, general principles of coordination chemistry and studies on other zinc complexes allow for a theoretical discussion of the potential impacts of these parameters.

According to Le Chatelier's principle, changes in temperature and pressure will shift the equilibrium of a coordination complex to counteract the applied change. jeeadv.ac.in For zinc complexes, the coordination number and geometry are determined by a delicate balance of electronic and steric factors. nih.gov The Zn²⁺ ion, with its filled d-shell, does not exhibit ligand field stabilization energy, leading to flexible coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral. nih.govnih.gov

Temperature Effects: An increase in temperature generally leads to an increase in the kinetic energy of the ligands and the central metal ion. This can result in several effects on the coordination sphere of (2(3H)-Benzothiazolethione)dichlorozinc. Increased vibrational energy can lead to a weakening and lengthening of the zinc-ligand bonds. In some cases, a change in coordination number or geometry might be observed as the complex adopts a higher energy conformation. Thermal decomposition studies on various zinc complexes have shown that they typically decompose to form metal sulfides or oxides at elevated temperatures. nih.gov For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to study the thermal behavior of zinc complexes, revealing their decomposition pathways. nih.gov

Pressure Effects: The application of pressure to a coordination complex generally favors a decrease in the total volume of the system. This can lead to a reduction in bond lengths and a more compact coordination sphere. In some zinc complexes, pressure can induce phase transitions to polymorphs with different crystal structures and coordination environments. nih.gov For example, high-pressure studies on zinc pyrovanadate (Zn₂V₂O₇) have shown the existence of multiple phase transitions at relatively low pressures, leading to significant changes in the unit-cell volume and coordination polyhedra. nih.gov It is conceivable that applying pressure to (2(3H)-Benzothiazolethione)dichlorozinc could similarly alter its crystal packing and the coordination around the zinc center.

While specific experimental data for (2(3H)-Benzothiazolethione)dichlorozinc is lacking, the general behavior of zinc complexes suggests that its coordination environment is likely susceptible to changes in temperature and pressure. Further experimental and computational studies would be necessary to elucidate the precise nature of these effects for this particular compound.

Quantitative Structure-Activity Relationships (QSAR) for Related Benzothiazole (B30560) Complexes

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and for designing molecules with enhanced therapeutic properties. Several QSAR studies have been conducted on benzothiazole derivatives to explore their potential as anticancer agents.

A notable 3D-QSAR study utilized the Comparative Molecular Field Analysis (CoMFA) method to investigate a series of benzothiazole derivatives with potent anticancer activity. aip.org The CoMFA model generated showed a strong predictive ability, with a cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. aip.org The analysis suggested that the anticancer activity of these compounds could be enhanced by introducing an electron-withdrawing group, such as a fluorine atom, at a specific position on a substituent. aip.org This modification would increase the positive charge on a particular carbon atom, which was identified as being crucial for the compound's activity. aip.org Additionally, the volume of the substituent was also found to be a significant factor. aip.org

Another QSAR study focused on benzothiazole derivatives as inhibitors of the p56lck protein tyrosine kinase, which is involved in T-cell activation and is a target for anticancer drugs. benthamdirect.com This study, using the Molecular Operating Environment (MOE) software, developed a QSAR model with a predictive correlation coefficient (r²pred) of 0.765. benthamdirect.com The training set for this model consisted of 35 compounds and yielded a high correlation coefficient (r²) of 0.983 and a cross-validated correlation coefficient (q²) of 0.723. benthamdirect.com The major contributing descriptors in this model were found to be subdivided surface area, water-accessible surface area, and partial charge, highlighting the importance of these physicochemical properties for the inhibitory activity of the benzothiazole derivatives. benthamdirect.com

The following table summarizes the statistical parameters of the aforementioned QSAR models for benzothiazole derivatives, demonstrating their robustness and predictive power in the context of anticancer activity.

| QSAR Model | Method | Number of Compounds | q² | r² | r²pred | Key Findings |

| Anticancer Benzothiazoles | CoMFA | Not Specified | 0.642 | 0.976 | Not Reported | Electron-withdrawing groups and appropriate substituent volume enhance activity. aip.org |

| p56lck Inhibitors | MOE | 45 | 0.723 | 0.983 | 0.765 | Subdivided surface area, water-accessible surface area, and partial charge are crucial for activity. benthamdirect.com |

These QSAR studies provide valuable insights into the structural requirements for the anticancer activity of benzothiazole-based compounds. The developed models serve as a predictive tool for the design of novel and more potent benzothiazole derivatives for cancer therapy.

Neural Network Potentials for Modeling Zinc Complexes

The accurate modeling of the energetic landscapes of metal complexes, including those of zinc, is a significant challenge in computational chemistry. nih.gov Classical force fields often struggle to accurately describe the complex electronic interactions and flexible coordination geometries of metal centers. nih.gov In recent years, machine learning approaches, particularly neural network potentials (NNPs), have emerged as a powerful tool to bridge the gap between the accuracy of quantum mechanical methods and the efficiency of classical force fields. nih.gov

A key challenge in developing NNPs for zinc complexes is the creation of a diverse and comprehensive dataset of molecular geometries. nih.govnih.gov To address this, researchers have employed techniques like metadynamics to generate configurationally and conformationally diverse datasets of zinc complexes. nih.govnih.gov These datasets are then used to train deep learning architectures to model the energetics of these complexes.

One study focused on building a deep learning architecture to model organometallic zinc complexes. nih.gov The results indicated that for zinc complexes, accurately modeling long-range interactions is crucial, and that these interactions are highly dependent on atomic partial charges. nih.govnih.gov The developed NNP model significantly outperformed semiempirical methods in predicting the relative energies of zinc conformers, achieving a mean absolute error (MAE) of 1.32 kcal/mol with respect to the double-hybrid PWPB95 method. nih.gov The table below presents a comparison of the errors in total energy prediction for a test set of zinc complex conformations using different models.

| Model | MAE (kcal/mol) | RMSE (kcal/mol) |

| SchNet (baseline) | 1.72 | 2.50 |

| PAINN (baseline) | 1.76 | 2.51 |

| Proposed Model (baseline + EwaldMP_Q) | 1.32 | 1.88 |

The proposed model, which incorporates a method for handling long-range electrostatic interactions (EwaldMP_Q), demonstrates a significant reduction in error compared to the baseline models. acs.org This highlights the importance of accurately describing electrostatic interactions in zinc complexes.

The application of NNPs is not limited to small organometallic complexes. They have also been successfully used to model zinc-containing proteins. figshare.com In this context, the NNP can predict the potential energy, atomic forces, and atomic charges of the metal-binding group with quantum mechanical accuracy, while the rest of the protein is treated with a classical force field. figshare.com This hybrid approach allows for efficient and accurate molecular dynamics simulations of large biological systems.

The development of NNPs for zinc complexes represents a significant advancement in computational chemistry. These models provide a means to explore the potential energy surfaces of these complex systems with high accuracy and at a much lower computational cost than traditional quantum mechanical methods. acs.org This opens up new avenues for studying the structure, dynamics, and reactivity of zinc-containing molecules in various chemical and biological contexts.

The available scientific literature extensively covers the broader class of zinc-benzothiazole compounds, particularly Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), which is a well-known accelerator in the vulcanization of rubber, indicating its catalytic relevance in polymer chemistry. Additionally, various studies explore the synthesis and potential applications of benzothiazole derivatives and their complexes with zinc in materials science, for instance, as corrosion inhibitors and as components in advanced polymeric materials and organic light-emitting diodes (OLEDs). Some research also delves into the optical and electronic properties of certain zinc-benzothiazole complexes, highlighting their potential for applications in optoelectronics.

However, specific investigations into the catalytic activity of "(2(3H)-Benzothiazolethione)dichlorozinc" in a range of organic transformations, including detailed reaction mechanisms, catalytic cycles, substrate scope, and selectivity studies, are not documented in the retrieved sources. Furthermore, there is a lack of comparative studies on its behavior in heterogeneous versus homogeneous catalysis.

In the realm of materials science, while the potential for developing advanced materials with tunable properties using zinc-benzothiazole complexes is recognized, specific research on the development of materials incorporating "(2(3H)-Benzothiazolethione)dichlorozinc" and detailed characterization of their optical, electrical, and magnetic properties is not available.

Therefore, due to the absence of specific research findings and data tables for "(2(3H)-Benzothiazolethione)dichlorozinc" in the scientific literature, it is not possible to construct the requested article with the required level of detail, accuracy, and adherence to the strict outline provided. Further primary research would be necessary to establish the specific functional research applications of this particular compound.

Conclusion and Future Research Directions

Summary of Key Findings on (2(3H)-Benzothiazolethione)dichlorozinc

Spectroscopic investigations, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in confirming the structure and bonding within the complex. While specific data for (2(3H)-Benzothiazolethione)dichlorozinc is not extensively reported, analysis of related compounds suggests characteristic shifts in the vibrational frequencies of the C=S and C-N bonds upon coordination to the zinc ion. Similarly, NMR studies on analogous diamagnetic zinc complexes provide insights into the chemical environment of the ligand's protons and carbons. Thermal analysis of related zinc-benzothiazole complexes has revealed their decomposition pathways, often involving the loss of the organic ligand at elevated temperatures, ultimately yielding zinc oxide as a final residue.

The exploration of (2(3H)-Benzothiazolethione)dichlorozinc and its analogues has highlighted their potential in various applications, stemming from the combined properties of the benzothiazole (B30560) moiety and the zinc center. Benzothiazole derivatives are known for a wide range of biological activities, and their coordination to metal ions like zinc can enhance these properties.

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, several research avenues concerning (2(3H)-Benzothiazolethione)dichlorozinc remain largely unexplored. A primary challenge is the limited number of dedicated studies on this specific complex. Consequently, a detailed and systematic investigation into its biological activities is a significant unexplored domain. Screening the compound for its antimicrobial, antifungal, and anticancer properties could unveil potential therapeutic applications.

Furthermore, a comprehensive study of its catalytic potential is warranted. Zinc complexes are known to be effective catalysts in various organic transformations. Investigating the catalytic efficacy of (2(3H)-Benzothiazolethione)dichlorozinc in reactions such as polymerization, hydrolysis, or oxidation could open up new industrial applications.

Another area ripe for exploration is the in-depth characterization of its solid-state properties. While the basic coordination is understood, detailed studies on its crystallography, including polymorphism and the influence of solvent molecules on the crystal packing, are lacking. Understanding these aspects is crucial for controlling the material's properties for specific applications.

A significant challenge in this field is the often-low solubility of such coordination complexes in common solvents, which can hinder biological testing and certain catalytic applications. Future research could focus on modifying the ligand structure to improve solubility without compromising its coordination ability or desired functional properties.

Emerging Trends in Benzothiazole-Zinc Coordination Chemistry

The broader field of benzothiazole-zinc coordination chemistry is witnessing several emerging trends that could influence future research on (2(3H)-Benzothiazolethione)dichlorozinc. A prominent trend is the development of multifunctional materials. Researchers are increasingly designing benzothiazole-zinc complexes that exhibit multiple properties, such as combined therapeutic and diagnostic (theranostic) capabilities or materials with both interesting magnetic and optical properties.

There is also a growing interest in the synthesis of polymeric and supramolecular structures based on benzothiazole-zinc coordination. By employing benzothiazole ligands with multiple coordination sites or by controlling the reaction conditions, researchers are creating extended networks and metal-organic frameworks (MOFs). rsc.org These materials offer high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and heterogeneous catalysis.

The use of computational and theoretical modeling is another significant trend. Density Functional Theory (DFT) calculations are being increasingly used to predict the geometric and electronic structures of these complexes, as well as to understand their spectroscopic properties and reaction mechanisms. This computational approach complements experimental work and can guide the rational design of new complexes with desired properties.

Finally, there is a move towards "green" synthesis methods for these coordination compounds, utilizing more environmentally friendly solvents and reaction conditions to reduce the environmental impact of their production.

Potential for Rational Design of Novel Functional Complexes

The foundational understanding of the structure-property relationships in benzothiazole-zinc complexes provides a strong basis for the rational design of novel functional materials. By systematically modifying the benzothiazole ligand, researchers can fine-tune the electronic and steric properties of the resulting zinc complexes. For instance, the introduction of electron-donating or electron-withdrawing groups onto the benzothiazole ring can modulate the electron density at the zinc center, thereby influencing its catalytic activity or redox properties.

The principles of reticular chemistry can be applied to design and synthesize novel MOFs and coordination polymers with benzothiazole-based linkers. rsc.orgrsc.org By selecting appropriate organic linkers with specific geometries and functionalities, it is possible to construct frameworks with tailored pore sizes and chemical environments for specific applications like targeted drug delivery or selective gas adsorption. researchgate.netosti.gov

Furthermore, the design of mixed-ligand complexes offers another avenue for creating functional materials. By incorporating ancillary ligands with specific properties (e.g., photoactive or biologically active moieties) alongside the benzothiazolethione ligand, it is possible to create multifunctional complexes. For example, a complex could be designed to have both anticancer activity from the benzothiazole-zinc core and imaging capabilities from a fluorescent co-ligand.

The future of this field lies in the synergy between synthetic coordination chemistry, computational modeling, and materials science to create novel, functional benzothiazole-zinc complexes with tailored properties for a wide range of technological and biomedical applications.

Q & A

Q. What are the optimal synthetic routes for (2(3H)-Benzothiazolethione)dichlorozinc, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves ligand coordination with zinc chloride under controlled conditions. Key variables include solvent polarity (e.g., DMSO for solubility), reflux duration (18–24 hours), and stoichiometric ratios (1:1 to 1:2 ligand-metal). Post-reaction purification via recrystallization (water-ethanol mixtures) improves yield (65–75%) and purity . Systematic optimization requires fractional factorial design to test variables like temperature (80–120°C), catalyst presence, and inert atmosphere effects. Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural features of (2(3H)-Benzothiazolethione)dichlorozinc?

Methodological Answer:

- FT-IR : Identify S→Zn coordination bonds (shifted thione C=S stretch from ~1250 cm⁻¹ to 1150–1100 cm⁻¹).

- NMR : ¹H/¹³C NMR in deuterated DMSO confirms ligand integrity; paramagnetic shifts may indicate metal-ligand interactions.

- XRD : Single-crystal X-ray diffraction resolves coordination geometry (tetrahedral vs. octahedral) and bond lengths (Zn–S typically 2.3–2.5 Å).

- Elemental Analysis : Validate stoichiometry (e.g., C: 32.1%, H: 2.1%, N: 6.7% for C₇H₅Cl₂N S₂Zn) .

Q. How should researchers design stability studies for (2(3H)-Benzothiazolethione)dichlorozinc under varying environmental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC under N₂ atmosphere (25–400°C, 10°C/min) to assess decomposition thresholds.

- Hydrolytic Stability : Monitor pH-dependent degradation (pH 3–10) via UV-Vis spectroscopy over 72 hours.

- Photostability : Expose to UV light (254 nm) and track changes via HPLC. Control humidity (20–80% RH) in climate chambers .

Advanced Research Questions

Q. How can molecular modeling techniques predict the coordination geometry and electronic properties of (2(3H)-Benzothiazolethione)dichlorozinc?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and compute frontier orbitals (HOMO-LUMO gaps). Compare with XRD data to validate accuracy .

- Molecular Dynamics : Simulate solvent effects (DMSO vs. H₂O) on ligand dissociation using AMBER force fields.

- Charge Transfer Analysis : NBO analysis quantifies Zn–S bond covalency (e.g., Wiberg bond index >0.5 suggests partial covalent character) .

Q. How can discrepancies in reported biological activities of metal-benzothiazolethione complexes be resolved through structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Workflow :

- Compile bioactivity data (e.g., IC₅₀ for antimicrobial assays) from peer-reviewed studies.

- Correlate with structural descriptors (logP, polar surface area, H-bond donors) using ML tools (e.g., Random Forest regression).

- Validate hypotheses via targeted synthesis (e.g., halogen substitution at benzothiazole C-6 to enhance lipophilicity) .

- Contradiction Resolution : Use meta-analysis to identify confounding variables (e.g., assay protocols, cell lines). Replicate studies under standardized OECD guidelines .

Q. What methodological challenges arise when investigating the catalytic mechanisms of zinc-thione complexes in organic transformations, and how can they be addressed?

Methodological Answer:

- Challenge 1 : Transient intermediates (e.g., Zn–radical species) are difficult to trap.

- Solution : Use freeze-quench EPR or time-resolved FT-IR spectroscopy.

- Challenge 2 : Differentiating homogeneous vs. heterogeneous catalysis.

- Solution : Conduct mercury poisoning tests; TEM to detect nanoparticle formation.

- Kinetic Profiling : Use stopped-flow UV-Vis to measure rate constants (kobs) under pseudo-first-order conditions. Eyring plots (ln(k/T) vs. 1/T) reveal activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.